3-(Adamantan-1-yl)-1-{2-[4-(dimethylamino)phenyl]ethyl}urea
Description
Historical Development of Adamantyl Ureas in Medicinal Chemistry
The incorporation of adamantane into urea-based scaffolds emerged as a strategic innovation in medicinal chemistry during the late 20th century. Adamantane’s rigid, lipophilic bicyclic structure provided a unique platform for optimizing drug-target interactions, particularly in enzymes with hydrophobic binding pockets. Early work focused on soluble epoxide hydrolase (sEH) inhibitors, where 1-adamantyl-3-cyclohexylurea derivatives demonstrated picomolar inhibition potency due to complementary van der Waals interactions with the enzyme’s catalytic domain. Parallel developments in antimycobacterial research identified adamantyl ureas as potent inhibitors of Mycobacterium tuberculosis growth, targeting the MmpL3 protein involved in mycolic acid transport. The discovery of 1-adamantyl-3-phenylurea derivatives further highlighted the structural versatility of this class, enabling modular modifications to balance potency and pharmacokinetic properties. By the 2010s, fluorinated and chlorinated adamantyl ureas achieved unprecedented sEH inhibition (IC50: 40 pM), leveraging halogen-π interactions to enhance binding affinity.
Significance of Adamantyl-Urea-Based Structures in Drug Discovery
Adamantyl-urea hybrids occupy a critical niche in drug discovery due to their dual capacity for high-affinity target engagement and tunable physicochemical properties. Key advantages include:
- Lipophilicity Optimization : The adamantyl group’s hydrophobicity enhances membrane permeability while maintaining metabolic stability through steric shielding of oxidation-prone sites.
- Structural Rigidity : The adamantine scaffold enforces conformational constraints that minimize entropic penalties during target binding, as evidenced by molecular dynamics simulations of sEH-inhibitor complexes.
- Diverse Bioactivity : Beyond sEH inhibition, adamantyl ureas exhibit antimicrobial activity against multidrug-resistant Acinetobacter baumannii (94.5% growth inhibition) and antimycobacterial effects via MmpL3 disruption.
Table 1 : Comparative Bioactivity of Adamantyl Urea Derivatives
| Compound | Target | IC50/Potency | Key Structural Feature |
|---|---|---|---|
| t-AUCB (1a) | Human sEH | 0.5–2 nM | Chlorinated adamantane |
| APAU | Human sEH | 40 pM | Fluorinated adamantane |
| 3l | A. baumannii | 94.5% inhibition | Adamantyl-3,4-dichlorophenyl |
| 1-Adamantyl-3-phenylurea | M. tuberculosis | <0.1 μg/mL MIC | Phenyl para substituents |
Theoretical Framework for N,N'-Disubstituted Urea Compounds
The pharmacological profile of N,N'-disubstituted ureas arises from synergistic electronic and steric effects:
- Hydrogen Bonding : The urea carbonyl acts as a hydrogen bond acceptor, while N–H groups donate hydrogen bonds to proximal residues in enzymatic active sites.
- Substituent Electronics : Electron-withdrawing groups (e.g., halogens) on aromatic rings enhance urea’s electrophilicity, strengthening interactions with catalytic residues. Conversely, electron-donating groups (e.g., dimethylamino) improve solubility without sacrificing binding affinity.
- Spatial Arrangement : Linear or branched alkyl/aryl spacers between the adamantane and urea moieties modulate binding pocket penetration. For example, methylene spacers in diadamantyl diureas reduce melting points and improve water solubility.
Table 2 : Structure-Activity Relationships in Adamantyl Ureas
Research Context of 3-(Adamantan-1-yl)-1-{2-[4-(Dimethylamino)phenyl]ethyl}urea
This compound represents a strategic fusion of adamantane’s hydrophobic bulk with a dimethylaminoethylphenyl moiety designed to enhance solubility and target selectivity. The dimethylamino group introduces a pH-dependent cationic charge, potentially improving aqueous solubility while preserving affinity for enzymes like sEH or bacterial targets. Molecular modeling predicts that the ethyl spacer between the urea and dimethylamino groups allows optimal positioning of the tertiary amine for solvent interactions without steric clashes in the binding pocket. Comparative analyses with analogues suggest that the dimethylamino substituent may mimic natural amine-containing substrates of epoxide hydrolases or microbial transporters, enabling competitive inhibition.
Synthetic Considerations :
- The compound is likely synthesized via nucleophilic addition of 2-[4-(dimethylamino)phenyl]ethylamine to 1-isocyanatoadamantane, following established urea coupling methodologies.
- Purification challenges may arise due to the compound’s intermediate polarity, necessitating chromatographic techniques with mixed polar/nonpolar eluents.
Properties
IUPAC Name |
1-(1-adamantyl)-3-[2-[4-(dimethylamino)phenyl]ethyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H31N3O/c1-24(2)19-5-3-15(4-6-19)7-8-22-20(25)23-21-12-16-9-17(13-21)11-18(10-16)14-21/h3-6,16-18H,7-14H2,1-2H3,(H2,22,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCDBNLZLJGLMCD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)CCNC(=O)NC23CC4CC(C2)CC(C4)C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H31N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Adamantan-1-yl)-1-{2-[4-(dimethylamino)phenyl]ethyl}urea typically involves the reaction of adamantane derivatives with dimethylaminophenyl ethyl isocyanate. The reaction is carried out under controlled conditions, often using a solvent such as dichloromethane or tetrahydrofuran, and a catalyst like triethylamine to facilitate the formation of the urea linkage .
Industrial Production Methods
Industrial production of this compound may involve optimization of the reaction conditions to maximize yield and purity. Techniques such as microwave irradiation can be employed to enhance reaction rates and efficiency . The use of continuous flow reactors and automated synthesis platforms can further streamline the production process, ensuring consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
3-(Adamantan-1-yl)-1-{2-[4-(dimethylamino)phenyl]ethyl}urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Nucleophiles such as halides, amines, or thiols, often in the presence of a base or catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction can produce amine or alcohol derivatives. Substitution reactions can result in a wide range of functionalized products, depending on the nucleophile employed .
Scientific Research Applications
3-(Adamantan-1-yl)-1-{2-[4-(dimethylamino)phenyl]ethyl}urea has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 3-(Adamantan-1-yl)-1-{2-[4-(dimethylamino)phenyl]ethyl}urea involves its interaction with specific molecular targets, such as enzymes or receptors. The adamantane moiety provides rigidity and bulk, which can enhance binding affinity and selectivity. The dimethylaminophenyl group can participate in electronic interactions, influencing the compound’s reactivity and biological activity . Molecular docking studies and biochemical assays are often used to elucidate these interactions and pathways .
Comparison with Similar Compounds
Comparison with Structural Analogs
Table 1. Physicochemical Properties of Selected Analogs
| Compound | Substituent | Molecular Weight | Melting Point (°C) | Yield (%) |
|---|---|---|---|---|
| 8a | Phenyl | 378.21 | 270–271 | 72 |
| 8d | 4-Fluorophenyl | 444.20 | 270–271 | 54 |
| 10b | 2-Chlorophenyl | 414.32 | 265–267 | 61 |
Key Observations :
Drug-Likeness and Physicochemical Properties
Using Lipinski’s Rule of Five :
- Molecular Weight (MW) : Analogs range from 378–444 Da. The target compound (MW ≈ 425 Da) likely complies with Lipinski’s threshold (<500 Da).
- This may limit aqueous solubility but improve blood-brain barrier penetration.
- Hydrogen Bond Donors/Acceptors: All analogs have 2–3 H-bond donors (urea NH) and 2–4 acceptors (urea carbonyl, aromatic substituents), adhering to Lipinski criteria.
Comparison with Non-Adamantane Ureas:
- Morpholino-triazine ureas (e.g., compounds 26–28 in ) exhibit higher MW (>600 Da) due to bulky substituents, violating Lipinski’s rules and reducing drug-likeness .
- Purine-linked ureas () show moderate MW (~500 Da) but lower lipophilicity due to polar morpholino/piperidine groups, enhancing solubility .
Stability and Functionalization
Case Study: Triazole-Thione Adamantane Analogs
describes a triazole-thione derivative with adamantane, highlighting:
- Structural Differences : Replacement of urea with triazole-thione reduces H-bonding capacity but introduces sulfur-based interactions.
- Crystallography : The adamantane group contributes to a stable crystal lattice, as shown in X-ray studies .
Biological Activity
3-(Adamantan-1-yl)-1-{2-[4-(dimethylamino)phenyl]ethyl}urea, commonly referred to as AUDA, is a synthetic organic compound notable for its potential therapeutic applications. Its unique structure, which includes an adamantane moiety and a dimethylamino-substituted phenyl group, contributes to its diverse biological activities. This article explores the biological activity of AUDA, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.
- Molecular Formula : C21H31N3O
- Molecular Weight : 341.499 g/mol
- Structure : AUDA is characterized by a core adamantane structure linked to a urea group and a dimethylamino-substituted phenyl group.
Table 1: Structural Features of Related Compounds
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 1-(Adamantan-1-yl)-3-(4-bromophenyl)urea | Adamantane and bromophenyl groups | Antimicrobial properties |
| 1-(Adamantan-1-yl)-3-(hydroxyethyl)urea | Hydroxyethyl instead of phenyl | Anti-inflammatory |
| 1-(Adamantan-1-yl)-3-(piperidine)urea | Piperidine substituent | Neuroprotective effects |
| 1-(Adamantan-1-yl)-3-(phenyl)urea | Simple phenyl substitution | Antitumor activity |
Soluble Epoxide Hydrolase Inhibition
AUDA is primarily recognized as a soluble epoxide hydrolase (sEH) inhibitor , which has implications in various therapeutic areas, including:
- Cardiovascular Health : By inhibiting sEH, AUDA may help regulate blood pressure and reduce inflammation, making it a candidate for treating hypertension and related disorders .
The biological activity of AUDA is attributed to its ability to modulate the metabolism of epoxyeicosatrienoic acids (EETs), which are known to have vasodilatory effects. By inhibiting sEH, AUDA increases the levels of EETs, leading to enhanced vascular function and anti-inflammatory responses.
Pharmacokinetic Properties
Research indicates that while AUDA exhibits potent biological activity, its pharmacokinetic properties may limit its effectiveness as a pharmaceutical agent. For instance, studies have shown relatively low absorption rates and short half-lives in vivo, which necessitate further optimization for clinical use .
Study on Anti-inflammatory Effects
A study published in Molecules investigated the anti-inflammatory effects of various urea derivatives including AUDA. The findings suggested that compounds with adamantane moieties exhibited enhanced anti-inflammatory properties compared to their counterparts without such structures. The study highlighted the potential of AUDA in managing inflammatory diseases .
Evaluation of Neuroprotective Effects
Another research effort focused on the neuroprotective effects of AUDA in models of neurodegeneration. The results indicated that AUDA could protect neuronal cells from oxidative stress-induced damage, suggesting its potential utility in treating neurodegenerative conditions such as Alzheimer's disease .
Q & A
Basic Research Questions
Q. What are the established synthetic routes and characterization methods for 3-(Adamantan-1-yl)-1-{2-[4-(dimethylamino)phenyl]ethyl}urea?
- Methodological Answer : Synthesis typically involves coupling adamantane derivatives with substituted phenylurea precursors via carbodiimide-mediated reactions. Characterization employs:
- X-ray crystallography to confirm molecular geometry (e.g., bond lengths: C–N = 1.34–1.38 Å, C–S = 1.71–1.75 Å) .
- NMR spectroscopy (¹H/¹³C) to verify substituent positions, with adamantane protons resonating at δ 1.6–2.1 ppm and aromatic protons at δ 6.8–7.3 ppm .
- Elemental analysis (e.g., %C: calculated 63.8, observed 63.5) to validate purity .
Q. Which theoretical frameworks guide research on adamantane-based urea derivatives?
- Methodological Answer : Studies often link to:
- Molecular docking to predict binding affinities with biological targets (e.g., neurotransmitter receptors) .
- Hammett substituent constants to rationalize electronic effects of the 4-(dimethylamino)phenyl group on reactivity .
- Quantitative Structure-Activity Relationship (QSAR) models to correlate structural features (e.g., logP, polar surface area) with pharmacological properties .
Advanced Research Questions
Q. How can researchers design experiments to elucidate the compound’s mechanism of action in biological systems?
- Methodological Answer :
- In vitro assays : Use radioligand binding studies (e.g., ³H-labeled analogs) to assess affinity for dopamine or serotonin receptors .
- Cellular models : Measure cAMP levels in HEK-293 cells transfected with target receptors to evaluate functional activity .
- Computational modeling : Perform molecular dynamics simulations to analyze conformational stability in lipid bilayers .
Q. What methodologies are recommended for assessing environmental fate and ecotoxicological impacts?
- Methodological Answer :
- Environmental partitioning : Determine logKow (octanol-water partition coefficient) via shake-flask experiments; predicted logKow ≈ 3.5–4.2 .
- Biotic degradation : Use OECD 301D tests with activated sludge to measure biodegradation rates under aerobic conditions .
- Toxicity screening : Conduct acute toxicity assays on Daphnia magna (LC50) and algal growth inhibition tests (ErC50) .
Q. How should contradictions in reported biological activity data be resolved?
- Methodological Answer :
- Meta-analysis : Compare datasets across studies using standardized protocols (e.g., IC50 values normalized to control conditions) .
- Batch-to-batch variability checks : Re-synthesize the compound under controlled conditions (e.g., inert atmosphere, purity ≥98% by HPLC) and retest .
- Structural analogs : Test derivatives (e.g., replacing dimethylamino with nitro groups) to isolate electronic vs. steric effects .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
